tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate
Overview
Description
Scientific Research Applications
1. Synthesis and Structural Characterization
Tert-butyl carbamate derivatives have been synthesized and characterized using X-ray diffraction, highlighting their molecular environments and intermolecular interactions. These derivatives exhibit hydrogen bonds and pseudo symmetry, which are significant for understanding their molecular assembly and crystallization behaviors (Das et al., 2016).
2. Reactivity and Selectivity in Chemical Processes
Studies have shown that carbamate derivatives of α-amino acids, including tert-butyl derivatives, react via N-methylation without racemization. This indicates the relative reactivity of such compounds and their potential for selective chemical reactions (Easton et al., 1991).
3. Application in Organic Syntheses
Tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate and related compounds have been utilized in various organic syntheses. For instance, they are used as intermediates in the synthesis of cyclic depsipeptides and other biologically active compounds, demonstrating their versatility in pharmaceutical and chemical syntheses (Wang et al., 2013).
4. Role in Luminescent Materials
Compounds containing tert-butyl carbamate have been used in the development of luminescent materials. They serve as important components in light-emitting diodes, where their photoluminescence properties are harnessed for various applications (Rybakiewicz et al., 2020).
properties
IUPAC Name |
tert-butyl N-[cyano-(2-methyl-1,3-thiazol-4-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-7-13-9(6-17-7)8(5-12)14-10(15)16-11(2,3)4/h6,8H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQMKHDXHWTISG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C#N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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